6-Bromo-5-fluoropicolinic acid 6-Bromo-5-fluoropicolinic acid
Brand Name: Vulcanchem
CAS No.: 1052714-46-1
VCID: VC2551797
InChI: InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
SMILES: C1=CC(=NC(=C1F)Br)C(=O)O
Molecular Formula: C6H3BrFNO2
Molecular Weight: 220 g/mol

6-Bromo-5-fluoropicolinic acid

CAS No.: 1052714-46-1

Cat. No.: VC2551797

Molecular Formula: C6H3BrFNO2

Molecular Weight: 220 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-fluoropicolinic acid - 1052714-46-1

Specification

CAS No. 1052714-46-1
Molecular Formula C6H3BrFNO2
Molecular Weight 220 g/mol
IUPAC Name 6-bromo-5-fluoropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
Standard InChI Key UVDJYBXHNFJTME-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1F)Br)C(=O)O
Canonical SMILES C1=CC(=NC(=C1F)Br)C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

6-Bromo-5-fluoropicolinic acid is a halogenated pyridine derivative featuring a carboxylic acid group at position 2, a bromine atom at position 6, and a fluorine atom at position 5 of the pyridine ring. This strategic placement of halogen atoms contributes to its unique chemical reactivity and biological properties .

Physical and Chemical Properties

The compound exhibits the following essential characteristics:

PropertyValue
IUPAC Name6-bromo-5-fluoropyridine-2-carboxylic acid
CAS Number1052714-46-1
Molecular FormulaC₆H₃BrFNO₂
Molecular Weight220.00 g/mol
Physical StateWhite crystalline powder
Melting Point267-269°C
SolubilitySparingly soluble in water; soluble in polar organic solvents (DMF, DMSO, acetone)

Source:

Structural Identifiers

For identification and database purposes, the compound is characterized by the following structural identifiers:

IdentifierValue
InChIInChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
InChIKeyUVDJYBXHNFJTME-UHFFFAOYSA-N
SMILESC1=CC(=NC(=C1F)Br)C(=O)O

Source:

Spectroscopic Properties

Mass spectrometry analysis of 6-Bromo-5-fluoropicolinic acid reveals the following predicted collision cross section data for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+219.94040136.8
[M+Na]+241.92234139.6
[M+NH4]+236.96694140.3
[M+K]+257.89628140.7
[M-H]-217.92584134.7
[M+Na-2H]-239.90779139.2
[M]+218.93257135.2
[M]-218.93367135.2

Source:

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-Bromo-5-fluoropicolinic acid typically involves bromination and fluorination reactions on precursor pyridine derivatives. While multiple synthetic routes exist, they generally require careful control of reaction conditions to achieve the desired halogenation pattern.

Documented Derivative Synthesis

One well-documented application involves the conversion of 6-Bromo-5-fluoropicolinic acid to (6-bromo-5-fluoropyridin-2-yl)methanol through reduction with borane dimethyl sulfide complex:

Synthetic Procedure:

  • A solution of 6-bromo-5-fluoropicolinic acid (4.50 g, 20.5 mmol) in anhydrous tetrahydrofuran (60 mL) is prepared

  • Borane dimethyl sulfide complex (10 M, 5.11 mL, 51.1 mmol) is added at 0°C

  • The mixture is heated to 80°C for 2 hours

  • After cooling to ambient temperature, the reaction is quenched with methanol (30 mL)

  • The solution is concentrated in vacuo to yield (6-bromo-5-fluoropyridin-2-yl)methanol as a colorless oil (4.0 g, 95% yield)

Source:

Applications in Pharmaceutical Research

Role as a Building Block

6-Bromo-5-fluoropicolinic acid serves as a versatile intermediate in pharmaceutical synthesis. The presence of halogen substituents enhances the compound's binding affinity to biological targets, potentially improving therapeutic efficacy of resulting drug candidates .

Neurodegenerative Disease Treatments

The compound is utilized in the synthesis of Pimavanserin, an FDA-approved medication for treating Parkinson's disease psychosis. Pimavanserin functions as a selective serotonin inverse agonist targeting the 5-HT2A receptor .

Additionally, 6-Bromo-5-fluoropicolinic acid is employed in the development of GSK-3 (Glycogen Synthase Kinase-3) inhibitors, which show promise for Alzheimer's disease treatment. GSK-3 is implicated in the formation of neurofibrillary tangles, a characteristic pathological feature of Alzheimer's disease .

Anticancer Research

Research indicates that compounds structurally similar to 6-Bromo-5-fluoropicolinic acid exhibit antiproliferative activities against various cancer cell lines. The specific mechanisms through which these compounds exert their effects are still under investigation, but preliminary findings suggest they may interact with folate transport mechanisms and modulate pathways involved in cell proliferation and apoptosis.

Additional Therapeutic Areas

Beyond neurodegenerative diseases and cancer, 6-Bromo-5-fluoropicolinic acid serves as a precursor for developing:

  • Anti-viral agents

  • Anti-inflammatory compounds

  • Anti-bacterial agents

Source:

SourceHazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects)
H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Precautionary Measures

When handling 6-Bromo-5-fluoropicolinic acid, the following safety measures are recommended:

  • Use appropriate personal protective equipment (PPE)

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261)

  • In case of eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing (P305+P351+P338)

  • Work in well-ventilated areas

  • Store in tightly closed containers in a cool, dry place

Source:

Current Research and Future Directions

Expanding Applications

Current research is exploring additional applications of 6-Bromo-5-fluoropicolinic acid beyond pharmaceuticals, including its potential use in:

  • Development of functional materials with specialized properties

  • Preparation of catalysts for organic synthesis

  • Creation of agrochemical compounds

Source:

Structure-Activity Relationship Studies

Ongoing structure-activity relationship (SAR) studies are investigating how modifications to the basic structure of 6-Bromo-5-fluoropicolinic acid affect biological activity. These studies aim to optimize the compound's properties for specific therapeutic applications and may lead to the development of more effective drug candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator